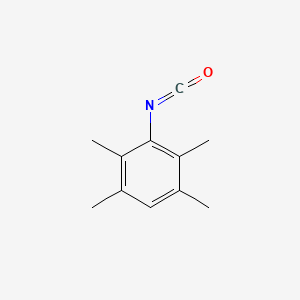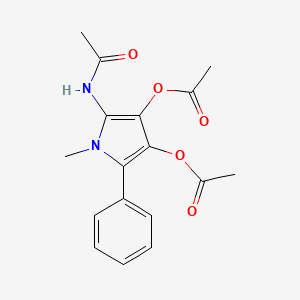
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic organic compound with the molecular formula C17H18N2O5 and a molecular weight of 330.34 g/mol . This compound is characterized by its pyrrole ring structure, which is substituted with acetoxy and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents such as hexane and ethyl acetate, and purification is achieved through flash chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The acetoxy groups may participate in esterification reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be compared with other pyrrole derivatives, such as:
1-(1H-pyrrol-2-yl)ethanone: This compound has a similar pyrrole ring but lacks the acetoxy and phenyl substitutions.
Imidazole-containing compounds: These compounds share some structural similarities but have different heterocyclic rings and functional groups.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
50618-98-9 |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(5-acetamido-4-acetyloxy-1-methyl-2-phenylpyrrol-3-yl) acetate |
InChI |
InChI=1S/C17H18N2O5/c1-10(20)18-17-16(24-12(3)22)15(23-11(2)21)14(19(17)4)13-8-6-5-7-9-13/h5-9H,1-4H3,(H,18,20) |
InChI Key |
TZDWIZCWLXXSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(N1C)C2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


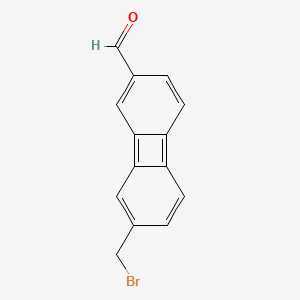
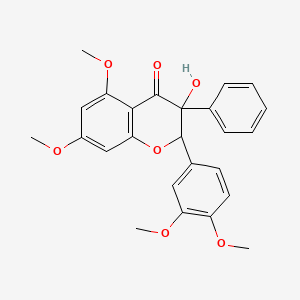
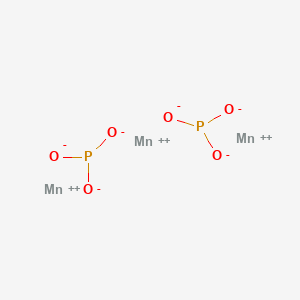
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
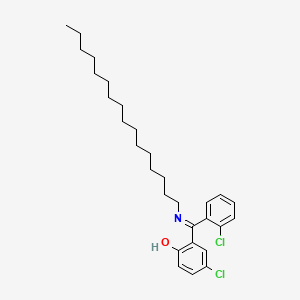
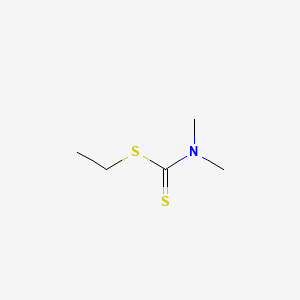

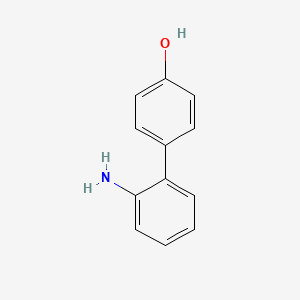
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
